REACTION_CXSMILES
|
C[Si]([Cl:5])(C)C.[Br-].C([NH3+])(C)(C)C.[CH:12]1([C:15](=[O:22])[CH2:16][C:17]([CH:19]2[CH2:21][CH2:20]2)=[O:18])[CH2:14][CH2:13]1.CS(C)=O>C(#N)C.O>[Cl:5][CH:16]([C:17]([CH:19]1[CH2:20][CH2:21]1)=[O:18])[C:15]([CH:12]1[CH2:13][CH2:14]1)=[O:22] |f:1.2|
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Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)(C)(C)[NH3+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6.62 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)C1CC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.25 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether (3×35 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel eluting with pentane:diethylether (95:5, by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C1CC1)C(=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |